molecular formula C₁₁H₁₂D₃NO₂ B1162093 2,3,5-Trimethacarb-d3

2,3,5-Trimethacarb-d3

Cat. No.: B1162093
M. Wt: 196.26
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trimethacarb-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₂D₃NO₂ and its molecular weight is 196.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₁H₁₂D₃NO₂

Molecular Weight

196.26

Synonyms

Landrin B-d3;  SD 8786-d3;  Methyl-d3-carbamic Acid 2,3,5-Trimethylphenyl Ester;  2,3,5-Trimethylphenol Methyl-d3-carbamate;  2,3,5-Landrin-d3;  2,3,5-Trimethacarb-d3;  2,3,5-Trimethylphenyl Methy-d3-lcarbamate

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2,3,5-Trimethacarb-d3 Chemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5-Trimethacarb-d3 is the stable isotope-labeled analog of 2,3,5-Trimethacarb, a carbamate insecticide and acetylcholinesterase inhibitor. It serves as a critical Internal Standard (IS) in the quantitative analysis of pesticide residues via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By mimicking the physicochemical behavior of the target analyte while offering a distinct mass shift (+3 Da), this compound allows researchers to correct for matrix effects, extraction inefficiencies, and ionization variability in complex biological and environmental matrices.

Chemical Identity & Physicochemical Properties

The deuterated analog is chemically equivalent to the parent compound in terms of reactivity and chromatographic retention but differs in mass due to the isotopic substitution, typically located on the N-methyl group.

Table 1: Chemical Specifications
PropertyData
Chemical Name 2,3,5-Trimethylphenyl N-(methyl-d3)carbamate
Parent Compound 2,3,5-Trimethacarb (CAS 2655-15-4)
Molecular Formula

Molecular Weight 196.26 g/mol (Calculated)
Isotopic Purity Typically

99% Deuterium
Appearance Off-white to brown crystalline solid
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Low solubility in water
SMILES (d3) CC1=CC(=C(C(=C1)OC(=O)NC([2H])([2H])[2H])C)C

Synthesis & Isotopic Labeling

The synthesis of this compound generally follows the carbamoylation of the corresponding phenol using a deuterated isocyanate reagent. This route ensures high isotopic incorporation and specificity.

Synthetic Route

The reaction involves the nucleophilic addition of 2,3,5-trimethylphenol to methyl-d3-isocyanate in the presence of a catalytic base (e.g., triethylamine). This places the deuterium label on the N-methyl group, which is the standard position for carbamate internal standards.

Figure 1: Synthesis Pathway

Synthesis Figure 1: Synthetic route for this compound via isocyanate addition. Phenol 2,3,5-Trimethylphenol (C9H12O) Intermediate Transition State (Nucleophilic Attack) Phenol->Intermediate + TEA (Cat.) DCM Solvent Isocyanate Methyl-d3-isocyanate (CD3NCO) Isocyanate->Intermediate Product This compound (C11H12D3NO2) Intermediate->Product Carbamoylation

[2]

Analytical Methodologies (LC-MS/MS)

The primary application of this compound is to serve as a surrogate standard in residue analysis. The method relies on Multiple Reaction Monitoring (MRM) to distinguish the labeled standard from the native pesticide.

Mass Spectrometry Parameters

Carbamates typically ionize in positive electrospray ionization (ESI+) mode. The fragmentation pattern involves the loss of the methyl isocyanate moiety.

Critical Note on Transitions: Because the deuterium label is located on the N-methyl isocyanate group (


, mass 60), the neutral loss during fragmentation removes the label. Consequently, the product ion (the trimethylphenol cation) has the same mass (m/z 137) as the product ion of the non-deuterated parent. Specificity is achieved solely through the precursor ion selection (197 vs. 194).
Table 2: MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
2,3,5-Trimethacarb 194.1

137.1 (Quantifier)12 - 15Target
122.1 (Qualifier)25 - 30Confirmation
This compound 197.1

137.1 12 - 15Internal Standard
Experimental Workflow

The following protocol outlines a standard QuEChERS-based extraction for food or environmental samples.

  • Sample Homogenization: Weigh 10 g of sample (e.g., fruit/vegetable matrix).

  • IS Addition: Spike with 50 µL of this compound working solution (10 µg/mL in ACN). Allow to equilibrate for 15 mins.

  • Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake and centrifuge at 3000 x g for 5 mins.

  • Cleanup (dSPE): Transfer supernatant to dSPE tube (PSA + C18). Vortex and centrifuge.

  • Analysis: Inject 1-5 µL into LC-MS/MS.

Figure 2: Analytical Workflow & Fragmentation

Workflow Figure 2: LC-MS/MS Workflow and Fragmentation Logic for d3-IS. Sample Sample Matrix (Spiked with d3-IS) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC Ionization ESI+ Source (Precursor Generation) LC->Ionization Q1 Q1 Filter Select m/z 197.1 Ionization->Q1 [M+H]+ Collision Collision Cell Loss of CD3NCO (-60 Da) Q1->Collision Q3 Q3 Filter Detect m/z 137.1 Collision->Q3 Fragment Ion

Mechanism of Action & Toxicology

While the d3-analog is used for analysis, it shares the biological activity of the parent compound. Researchers must handle it with the same safety precautions as the active pesticide.

  • Mechanism: Reversible inhibition of acetylcholinesterase (AChE). The carbamate moiety carbamoylates the serine residue in the enzyme's active site, preventing the breakdown of acetylcholine.

  • Safety Profile:

    • Acute Toxicity: Toxic if swallowed or inhaled.

    • Symptoms: Cholinergic crisis (salivation, lacrimation, muscle tremors).

    • Handling: Use in a fume hood with nitrile gloves and eye protection.

Stability & Storage

Carbamates are susceptible to hydrolysis, particularly in alkaline conditions.

  • Storage: Store neat standards at -20°C.

  • Solution Stability: Stock solutions in methanol or acetonitrile are stable for >6 months at -20°C. Avoid aqueous dilution until immediately prior to analysis.

  • pH Sensitivity: Rapid degradation occurs at pH > 9. Ensure extraction buffers are buffered to pH 5-7 (e.g., using citrate or acetate buffering in QuEChERS).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25550, 2,3,5-Trimethylphenyl methylcarbamate. Retrieved from [Link]

  • Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7686EN. Retrieved from [Link]

  • European Reference Laboratories (EURL). Pesticides LC/MS/MS MRM Database. Retrieved from [Link]

  • Shimadzu Corporation. LC/MS/MS Method Package for Residual Pesticides. Retrieved from [Link]

An In-Depth Technical Guide to the Safe Handling of 2,3,5-Trimethacarb-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 2,3,5-Trimethacarb-d3. As a deuterated analog of a potent carbamate insecticide, this compound requires meticulous handling protocols grounded in a thorough understanding of its toxicological profile. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory safety.

Section 1: Core Toxicological Profile & Hazard Identification

A foundational understanding of a compound's mechanism of action is critical to appreciating its handling requirements. The safety protocols outlined in this guide are directly derived from the inherent toxicological properties of the trimethacarb molecule.

Mechanism of Action: The "Why" Behind the Hazard

This compound, like its non-labeled parent compound, is a potent neurotoxin whose primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][2] AChE is essential for nerve function, responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The carbamate moiety of trimethacarb binds to the active site of AChE, forming a carbamoylated enzyme complex. This inhibition, while reversible, is rapid and prevents the breakdown of ACh.[1] The resulting accumulation of excess acetylcholine in the nervous system leads to overstimulation of nerve endings, causing the signs and symptoms of cholinergic crisis.[1] It is this specific biochemical interaction that defines this compound as a hazardous substance requiring stringent controls.

Summary of Primary Hazards

The hazards associated with this compound are significant and demand respect. Exposure can occur through inhalation, skin contact, or ingestion.[1]

Hazard DescriptionClassification & Key InformationSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, inhaled, or absorbed through the skin. Overexposure can lead to systemic poisoning.[3][1][3][4]
Neurotoxicity Potent, reversible acetylcholinesterase inhibitor.[1] Symptoms include nausea, dizziness, muscle weakness, and in severe cases, respiratory failure.[1][5][1][2][5]
Serious Eye Irritation Causes severe eye irritation upon direct contact.[3][3][4]
Suspected Carcinogen May pose a cancer hazard with long-term or repeated exposure.[3]
Respiratory Irritation May be irritating to the mucous membranes and upper respiratory system if inhaled as a dust or aerosol.[3][3]
Routes of Exposure and Symptomatology

Recognizing the symptoms of exposure is critical for early intervention. Due to its mechanism of action, symptoms are typically rapid in onset.

  • Inhalation/Ingestion: Systemic effects are most pronounced via these routes. Early signs include headache, excessive salivation, eye-watering, nausea, vomiting, abdominal pain, and diarrhea.[1] Higher levels of exposure can progress to respiratory distress, convulsions, and stupor.[6]

  • Skin Contact: While dermal toxicity is lower than oral toxicity, absorption through the skin is a significant risk.[7] Localized sweating and fasciculations may occur, but systemic symptoms can also develop, particularly with prolonged contact or on compromised skin.

  • Eye Contact: Direct contact will cause immediate and severe irritation.[3] Some absorption into the bloodstream is possible, potentially contributing to systemic toxicity.

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

To ensure personnel safety, a multi-layered approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures to minimize risk.

cluster_0 Hierarchy of Controls for this compound cluster_1 Researcher Eng Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Admin Administrative Controls (e.g., SOPs, Training, Restricted Access) Eng->Admin Primary Control PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Admin->PPE Secondary Control Researcher Researcher Researcher->Eng Interacts with

Caption: Hierarchy of controls for handling this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to physically separate the researcher from the hazard.

  • Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The hood contains dusts and vapors, preventing inhalation, which is a primary exposure route.[8]

  • Safety Infrastructure: Eyewash stations and emergency safety showers must be located in immediate proximity to the handling area.[8][9] Their availability is crucial for rapid decontamination in the event of an accidental splash.

Administrative Controls: Safe Work Practices

These are the procedures and policies that govern how work is performed.

  • Standard Operating Procedures (SOPs): A detailed, location-specific SOP for the handling of this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

  • Restricted Access: Designate a specific area within the lab for handling this compound. Access should be limited to trained and authorized personnel only.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Always wash hands and forearms thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the sole means of protection. It is the last line of defense after engineering and administrative controls have been implemented.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]Protects against splashes and airborne particles, preventing severe eye irritation and absorption.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal absorption, a significant route of exposure.[8]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection A NIOSH/MSHA or EN 149 approved respirator with a P3 filter.[8]Required if there is a risk of generating dust (e.g., during weighing outside of a ventilated enclosure) or if engineering controls are not available or fail.

Section 3: Standard Operating Procedures (SOPs)

The following protocols provide a self-validating system for safe handling and emergency management.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Confirm the location of the nearest eyewash station, safety shower, and spill kit. Don all required PPE as specified in Section 2.3.

  • Handling Solid: Conduct all weighing and manipulation of the solid this compound inside the fume hood. Use a spatula and weighing paper; avoid creating dust.

  • Preparing Solutions: Add the solid compound to the solvent slowly within the fume hood. Cap the container immediately after addition.

  • After Handling: Decontaminate any surfaces that may have come into contact with the chemical. Remove contaminated PPE carefully, avoiding contact with skin. Wash hands thoroughly.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][10] A recommended storage temperature is 2-8 °C.[4]

Accidental Release and Spill Management Protocol
  • Evacuate & Alert: Immediately alert others in the area. Evacuate all non-essential personnel.

  • Isolate & Ventilate: If safe to do so, close the fume hood sash. Restrict access to the spill area.

  • Assess & Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain & Clean: For small spills, dampen the solid material with water to prevent dust generation.[8] Carefully sweep or absorb the material with an inert absorbent and place it into a labeled, sealed container for hazardous waste disposal.[4][8] Do not allow the material to enter drains.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the appropriate safety officer or supervisor.

Section 4: Emergency Response Protocols

In the event of an exposure, a rapid and correct response is vital.

Start Exposure Event Occurs Remove Remove Victim from Source & Remove Contaminated Clothing Start->Remove Call Call for Emergency Medical Help Remove->Call FirstAid Administer First Aid (Based on Exposure Route) Call->FirstAid ProvideSDS Provide SDS/Safety Info to Responders FirstAid->ProvideSDS End Medical Treatment ProvideSDS->End

Caption: Emergency response flowchart for an exposure event.

First Aid Measures

Speed is essential. Decontaminate the victim immediately while calling for medical assistance.[11]

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[11][12]
Skin Contact Immediately remove all contaminated clothing. Promptly wash the contaminated skin with large amounts of soap and water. If irritation persists, get medical attention.[11][12]
Eye Contact Immediately flush the eyes with large amounts of running water for at least 15-20 minutes, occasionally lifting the lower and upper eyelids. Seek immediate medical attention.[11][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Note for Medical Professionals: This compound is a reversible cholinesterase inhibitor. In serious cases of poisoning, the administration of atropine and/or pralidoxime may be indicated.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]

  • Special Hazards: Vapors may form explosive mixtures with air.[13]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with the substance or its combustion products.[4]

Section 5: Physical and Chemical Properties

PropertyValueSource(s)
Chemical Name This compound[14][15]
Synonyms 2,3,5-Landrin-d3, 2,3,5-Trimethylphenyl methylcarbamate-d3[1][16][17]
Molecular Formula C₁₁H₁₂D₃NO₂[15]
Molecular Weight 196.26 g/mol [15]
Appearance Off-white to brown crystalline solid[1]
Melting Point 123-124 °C[10]
Solubility Moderately soluble in water (58 ppm for unlabeled)[7]
Flash Point > 100 °C (> 210 °F)[3]

Conclusion

This compound is a valuable tool for research, but its utility is matched by its potential toxicity. Its identity as a deuterated analog does not diminish the inherent neurotoxic hazards of the parent carbamate structure. A comprehensive safety culture, built upon a foundation of robust engineering controls, strict administrative protocols, and appropriate use of personal protective equipment, is essential. By understanding the biochemical basis of its toxicity, researchers can implement these measures not as a checklist, but as an integrated and indispensable part of the scientific workflow.

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • 2,3,5-Trimethylphenyl Methylcarbamate.
  • Pesticide First Aid Procedures. ChemCert Australia.
  • Personal protective equipment for handling Methyl carbam
  • 2,3,5-Trimethacarb Solution Safety D
  • This compound Product Inform
  • 2,3,5-Trimethacarb CAS # 2655-15-4. AccuStandard.
  • First Aid Procedures For Chemical Hazards.
  • This compound. Santa Cruz Biotechnology.
  • 2,3,5-TRIMETHACARB CAS#: 2655-15-4. ChemicalBook.
  • 2,3,5-Trimethacarb. CymitQuimica.
  • Pesticide Fact Sheet Number 76 Trimethacarb. US Environmental Protection Agency.
  • Aldrich 323322 Safety D
  • Safety D
  • 2,3,5-Trimethylphenyl methylcarbam
  • Trimethacarb (Ref: OMS 597). AERU.
  • 2,3,5-Trimethacarb Solution Product Inform

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The Gold Standard of Quantification: A Comparative Analysis of 2,3,5-Trimethacarb and its Deuterated Analog, 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

This guide provides an in-depth technical examination of 2,3,5-Trimethacarb and its stable isotope-labeled (SIL) counterpart, 2,3,5-Trimethacarb-d3. Designed for researchers, analytical scientists, and professionals in drug and pesticide development, this document moves beyond a simple comparison to elucidate the fundamental principles and practical applications that make the use of a deuterated internal standard the unequivocal gold standard in quantitative analysis. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific sources.

Introduction: The Analytical Challenge of Carbamates

2,3,5-Trimethacarb is a carbamate insecticide, one of two isomers that constitute the commercial pesticide trimethacarb.[1][2][3] Like other carbamates, its mode of action is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical to nerve function, making it a potent neurotoxin for target pests.[1] Accurate quantification of 2,3,5-Trimethacarb in complex matrices such as soil, water, and biological tissues is paramount for environmental monitoring, toxicology studies, and regulatory compliance.

However, quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to variations that can compromise data integrity.[4] Factors such as sample loss during extraction, matrix-induced ion suppression or enhancement, and fluctuations in instrument performance can all introduce significant error.[4][5] To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled internal standard that behaves virtually identically to the analyte of interest.[6] This is the critical role of this compound.

Section 1: A Tale of Two Molecules: Physicochemical Properties

At a glance, 2,3,5-Trimethacarb and its d3-analog are nearly identical. The substitution of three hydrogen atoms with their heavier deuterium isotopes on the N-methyl group results in a predictable mass shift without significantly altering chemical properties like polarity, solubility, or chromatographic retention time.[7][8] This near-identical physicochemical behavior is the cornerstone of its effectiveness as an internal standard.[6]

Table 1: Comparative Physicochemical Properties
Property2,3,5-TrimethacarbThis compoundRationale for Significance
Molecular Formula C₁₁H₁₅NO₂[1][9][10]C₁₁H₁₂D₃NO₂[7]The incorporation of three deuterium (D) atoms is the only structural difference.
Molecular Weight 193.24 g/mol [1][9][10]196.26 g/mol [7]The +3 Da mass difference allows for distinct detection by a mass spectrometer.
Monoisotopic Mass 193.1103 Da[11][12]196.1291 DaEssential for high-resolution mass spectrometry to differentiate from the analyte.
CAS Number 2655-15-4[9][13][14]2655-15-4 (unlabeled)[7]Note: Vendors often list the CAS of the unlabeled parent compound for the labeled analog.

The key takeaway from this comparison is the mass difference. This subtle but critical change allows the mass spectrometer to differentiate between the analyte (the compound being measured) and the internal standard, while ensuring both molecules navigate the entire analytical workflow—from extraction to detection—in the same manner.[6][8]

Caption: Principle of IDMS: The ratio of analyte to standard remains constant.

Section 3: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, where the inclusion of the deuterated internal standard provides inherent quality control.

Protocol 1: Extraction of Trimethacarb from Soil Samples

This protocol is adapted from established methods for pesticide residue analysis in environmental matrices. [15]The critical first step is the addition of the internal standard, ensuring that all subsequent steps are normalized.

  • Sample Preparation: Weigh 50 g of homogenized soil into a 250 mL centrifuge bottle.

  • Internal Standard Spiking: Add 100 µL of a 1 µg/mL solution of this compound in acetonitrile to the soil. This fortifies the sample with a known quantity (100 ng) of the internal standard.

  • Extraction: Add 100 mL of an extraction solvent (70% acetone, 29.5% water, 0.5% phosphoric acid) to the bottle. [15]The acidic acetone/water mixture is effective for extracting strongly adsorbed carbamates from soil matrices. [15]4. Homogenization: Shake vigorously on a mechanical shaker for 1 hour to ensure thorough extraction of both the analyte and the internal standard.

  • Centrifugation: Centrifuge at 3,000 rpm for 15 minutes to pellet the soil particles.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Concentration & Solvent Exchange: Evaporate the solvent under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 acetonitrile:water for LC-MS/MS analysis. This step concentrates the analytes and ensures compatibility with the mobile phase.

Protocol 2: Quantitative Analysis by LC-MS/MS

The co-elution of the analyte and the internal standard is critical for compensating for matrix effects at a specific point in the chromatogram. [8]Therefore, the chromatographic conditions are identical for both compounds. The mass spectrometer, however, is programmed to monitor for their different masses.

  • Chromatographic Separation:

    • Instrument: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). C18 is a robust choice for retaining moderately polar compounds like trimethacarb.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Carbamates readily form protonated molecules [M+H]⁺.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound.

Table 2: Example MRM Parameters for LC-MS/MS Analysis
CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (CE)Rationale
2,3,5-Trimethacarb 194.1137.115 eVThe precursor is the protonated molecule [M+H]⁺. The product ion corresponds to the loss of the methylcarbamoyl group.
This compound 197.1137.115 eVThe +3 Da shift is observed in the precursor ion. The product ion is identical as the deuterium is on the fragment that is lost.

Section 4: Data Interpretation and Quantification

The final concentration of 2,3,5-Trimethacarb in the original sample is calculated using a calibration curve.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of 2,3,5-Trimethacarb and a constant concentration of this compound.

  • Response Ratio: For each standard and sample, calculate the peak area response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Linear Regression: Plot the response ratio (y-axis) against the known concentration of the analyte (x-axis). A linear regression of this plot will yield a calibration curve with a high coefficient of determination (R² > 0.99).

  • Calculate Unknown Concentration: Determine the response ratio for the unknown sample and use the regression equation (y = mx + b) to calculate its concentration. Because the internal standard corrects for any loss, the final calculated value reflects the true concentration in the original sample.

Conclusion

This compound is not merely a reagent; it is an indispensable tool for ensuring the integrity and reliability of quantitative data. Its use within an Isotope Dilution Mass Spectrometry framework allows researchers to effectively negate the myriad of variables inherent in complex sample analysis. [5][6]By behaving as a near-perfect chemical twin to the analyte, differing only in mass, it provides a self-validating system that corrects for variations in extraction recovery and instrument response. [8]For scientists and professionals requiring the highest degree of accuracy and precision in the quantification of 2,3,5-Trimethacarb, the implementation of its deuterated analog is not just best practice—it is essential.

References

  • 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550. PubChem, National Center for Biotechnology Information. [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Environmental Chemistry Methods: Trimethacarb; 411241-01. US Environmental Protection Agency. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Klearcaps. [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • CAS No : 2655-15-4| Chemical Name : 2,3,5-Trimethacarb. Pharmaffiliates. [Link]

  • Trimethacarb (Ref: OMS 597). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Pesticide Fact Sheet Number 76 Trimethacarb. US Environmental Protection Agency. [Link]

  • trimethacarb data sheet. Compendium of Pesticide Common Names. [Link]

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Methodological & Application

Application Note: High-Fidelity GC-MS Analysis of 2,3,5-Trimethacarb

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Analysis of 2,3,5-Trimethacarb: Protocols for Labile Carbamates Content Type: Application Note & Detailed Protocol Audience: Analytical Chemists, Toxicologists, and Environmental Scientists

Executive Summary & Scientific Rationale

2,3,5-Trimethacarb (CAS: 2655-15-4) is a carbamate insecticide widely used for pest control in corn and soil applications. Unlike organochlorines, carbamates are thermally unstable. In a Gas Chromatography (GC) inlet, they frequently undergo thermal degradation , cleaving into their corresponding phenol (2,3,5-trimethylphenol) and methyl isocyanate.

This Application Note addresses the primary analytical challenge: distinguishing the parent carbamate from its degradation products. While Liquid Chromatography (LC-MS) is often the default for thermally labile compounds, many environmental and forensic labs rely on GC-MS infrastructure.

The "Expert" Approach: To achieve valid GC-MS data for 2,3,5-Trimethacarb, this protocol utilizes a two-tier strategy :

  • Direct Analysis (Tier 1): Uses an "Ultra-Inert" flow path with Programmable Temperature Vaporization (PTV) to minimize thermal stress.

  • Derivatization (Tier 2 - Recommended): Silylation of the carbamate moiety to form a thermally stable N-TMS derivative, preventing on-column degradation and ensuring accurate quantification.

Chemical Mechanism & Degradation Pathway

Understanding the chemistry is vital for troubleshooting. Under standard hot split/splitless injection (250°C+), 2,3,5-Trimethacarb degrades via the following pathway:

DegradationPathway Parent 2,3,5-Trimethacarb (MW 193) Heat Thermal Stress (>200°C) Parent->Heat Injection Phenol 2,3,5-Trimethylphenol (MW 136) Heat->Phenol Major Product MIC Methyl Isocyanate (MW 57) Heat->MIC Loss

Figure 1: Thermal degradation pathway of 2,3,5-Trimethacarb in hot GC inlets.

Implication: If you observe a dominant peak at m/z 136 and no m/z 193, your inlet is degrading the sample.

Experimental Protocol

Sample Preparation (QuEChERS Method)

Standard: AOAC 2007.01 or EN 15662

  • Weigh: 10.0 g of homogenized sample (soil or food matrix) into a 50 mL centrifuge tube.

  • Extract: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.

  • Shake: Vigorously for 1 min.

  • Salt Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately for 1 min.

  • Centrifuge: 3000 RCF for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube (PSA + C18 for fatty samples). Vortex and centrifuge.

Derivatization (Crucial for Stability)

Method: Silylation with MSTFA

To prevent thermal breakdown, convert the labile hydrogen on the carbamate nitrogen to a trimethylsilyl (TMS) group.

  • Aliquot: Transfer 200 µL of the cleaned extract to a GC vial.

  • Evaporate: Dry gently under Nitrogen stream at 40°C.

  • Reconstitute: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate: Cap and heat at 60°C for 30 minutes .

  • Dilute: Add 150 µL isooctane or ethyl acetate (anhydrous) to quench and dilute.

Instrumental Method (GC-MS)[1]
ParameterCondition (Direct Analysis)Condition (Derivatized)
Inlet PTV / Multimode (Cold Splitless)Split/Splitless
Inlet Temp Start: 40°C (0.1 min) → 250°C @ 600°C/min250°C Isothermal
Liner Ultra Inert Single Taper with WoolDeactivated Splitless Liner
Column 30m x 0.25mm x 0.25µm (5% Phenyl-arylene)Same
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Same
Oven 60°C (1 min) → 20°C/min → 280°C (3 min)Same
Transfer Line 280°C280°C
Source Temp 230°C230°C

Mass Spectrometry Detection Strategy

Acquisition Mode

Use SIM/Scan mode. Scan (m/z 50-450) aids in identifying unknowns, while SIM (Selected Ion Monitoring) provides sensitivity for the target.

Target Ions (SIM Table)
Analyte FormQuant Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)Rationale
Native (Intact) 193 (M+)136121193 is the molecular ion. 136 is the phenol fragment.
Degradant (Phenol) 136 (M+)12191Used if degradation is uncontrolled.
TMS-Derivative 265 (M+)250 (M-15)136Most Stable. M+ (193+72) confirms the derivative.

Expert Insight: In the Native method, calculate the ratio of m/z 193 to m/z 136. In a pristine system, 193 should be visible. If 193 disappears and 136 dominates, your liner is active/dirty.

Workflow Diagram

Workflow Sample Sample Homogenization (10g Soil/Food) Extract QuEChERS Extraction (ACN + Salts) Sample->Extract Clean dSPE Cleanup (PSA/C18) Extract->Clean Decision Derivatization? Clean->Decision Direct Direct Injection (PTV Inlet, Cold Start) Decision->Direct No (Risk of Degradation) Deriv Silylation (MSTFA) 60°C, 30 min Decision->Deriv Yes (Recommended) GCMS GC-MS Analysis (SIM Mode) Direct->GCMS Deriv->GCMS Data Data Processing (Monitor 193 vs 136) GCMS->Data

Figure 2: Analytical workflow comparing Direct Injection vs. Derivatization routes.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

  • Linearity: 5-point calibration curve (0.01 - 1.0 µg/mL).

    
    .[1]
    
  • Inertness Check (Crucial): Inject a "priming" standard of a labile carbamate (e.g., Carbaryl or Trimethacarb). If the breakdown product (phenol) exceeds 10% of the parent peak area, change the liner and trim the column .

  • Recovery: Spiked samples should yield 70-120% recovery.

    • Note: Low recovery in Direct Analysis often indicates thermal degradation, not extraction failure.

Troubleshooting Guide

  • Symptom: Tailing peaks.

    • Cause: Active sites in the liner or column head.

    • Fix: Use Ultra-Inert wool liners; trim 10cm from column head.

  • Symptom: High m/z 136, Low m/z 193.

    • Cause: Thermal breakdown.

    • Fix: Switch to PTV inlet (Cold Splitless) or use the Derivatization protocol.

  • Symptom: Ghost peaks.

    • Cause: Matrix accumulation in the inlet.

    • Fix: Backflush configuration is highly recommended for soil/food matrices.

References

  • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC: U.S. Environmental Protection Agency.[2]

  • National Institute of Standards and Technology (NIST). (2023). 2,3,5-Trimethacarb Mass Spectrum.[3][4][5][6] NIST Chemistry WebBook, SRD 69.

  • PubChem. (2024). 2,3,5-Trimethacarb Compound Summary. National Library of Medicine.

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

Sources

Application Note: Precision Quantitation of 2,3,5-Trimethacarb in Agricultural Matrices using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated workflow for the quantification of 2,3,5-Trimethacarb (a carbamate insecticide) in complex food matrices (vegetables, cereals) using 2,3,5-Trimethacarb-d3 as an internal standard (IS).

Carbamate pesticides are thermally unstable and susceptible to significant matrix-induced ionization suppression in Electrospray Ionization (ESI). Traditional external calibration often fails to compensate for these effects, leading to underestimation of residue levels. This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) , where the deuterated analog (d3) is spiked early in the extraction process. This ensures that every loss factor—from extraction inefficiency to ion suppression—is perfectly mirrored and corrected, satisfying the rigorous requirements of SANTE/11312/2021 (and its successors) for pesticide residue control.

Chemical Profile & Mechanism[1]

The Analyte vs. The Standard

The core principle of this method is the chemical equivalence but mass distinctness of the analyte and its isotope.

FeatureNative AnalyteInternal Standard (IS)
Name 2,3,5-TrimethacarbThis compound
CAS 2655-15-4N/A (Labeled Analog)
Formula C₁₁H₁₅NO₂C₁₁H₁₂D₃NO₂
MW 193.24 g/mol 196.26 g/mol
Retention Time ~tR~tR (Co-eluting)
Function Target QuantitationNormalization Reference
Mechanism of Action (IDMS)

The d3-analog co-elutes with the native pesticide. In the ESI source, if matrix components (e.g., phospholipids in spinach) suppress the ionization of the native compound by 40%, the d3-analog is suppressed by exactly the same amount. Therefore, the ratio of their peak areas remains constant, regardless of matrix complexity.

IDMS_Logic Sample Sample Matrix (Contains Native) Spike Spike IS (Trimethacarb-d3) Sample->Spike Extract QuEChERS Extraction Spike->Extract MatrixEffect ESI Source (Matrix Suppression) Extract->MatrixEffect Co-elution Detection MS/MS Detection (Separate MRMs) MatrixEffect->Detection Signal Damping Calc Ratio Calculation (Native Area / IS Area) Detection->Calc Correction

Figure 1: The self-correcting logic of Isotope Dilution Mass Spectrometry. By spiking before extraction, the IS corrects for both recovery losses and ionization suppression.

Experimental Protocols

Protocol A: Standard Preparation

Critical Note: Carbamates are prone to hydrolysis in alkaline conditions. Glassware must be acid-washed or silanized.

  • Stock Solution (1000 µg/mL):

    • Weigh 10 mg of This compound (purity >98%).

    • Dissolve in 10 mL of Acetonitrile (ACN) with 0.1% Formic Acid.

    • Storage: -20°C in amber glass. Stable for 6 months.

  • Working Internal Standard Solution (WIS) (10 µg/mL):

    • Dilute Stock 1:100 in ACN.

    • Usage: This solution is used to spike samples.

  • Calibration Standards:

    • Prepare a 6-point curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) of Native Trimethacarb in neat solvent (ACN).

    • Add WIS to each vial to a fixed concentration (e.g., 50 ng/mL).

Protocol B: Sample Preparation (Citrate-Buffered QuEChERS)

This method is optimized for high-water content commodities (fruits/vegetables) and dry commodities (cereals, requiring hydration).

Reagents:

  • Extraction Solvent: ACN + 1% Formic Acid.

  • QuEChERS Salts (EN 15662): 4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate.

  • dSPE Cleanup Mix: 150mg MgSO₄, 25mg PSA (Primary Secondary Amine). Add 2.5mg GCB (Graphitized Carbon Black) only for pigmented samples like spinach.

Step-by-Step Workflow:

  • Comminution: Homogenize sample with dry ice (cryogenic milling) to <1mm particle size.

  • Weighing: Weigh 10.0 g of sample into a 50 mL FEP centrifuge tube.

  • IS Spiking (Critical Step):

    • Add 50 µL of WIS (10 µg/mL Trimethacarb-d3) directly to the sample matrix.

    • Result: 50 ng/g (ppb) equivalent in sample.

    • Vortex for 30 seconds and let stand for 15 mins to allow interaction with the matrix.

  • Extraction:

    • Add 10 mL Acetonitrile (1% Formic Acid) .

    • Shake vigorously (mechanical shaker) for 1 min.

    • Add QuEChERS Salts .

    • Shake immediately and vigorously for 1 min (prevent MgSO₄ clumping).

    • Centrifuge at 4000 rpm for 5 mins.

  • Cleanup (dSPE):

    • Transfer 1 mL of supernatant to a 2 mL dSPE tube (PSA/MgSO₄).

    • Vortex 30s; Centrifuge 5 mins at 5000 rpm.

  • Final Prep:

    • Transfer 200 µL of cleaned extract to an autosampler vial.

    • Dilute with 800 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions (improves peak shape).

QuEChERS_Workflow Step1 1. Weigh 10g Sample Step2 2. SPIKE IS (d3) (Critical Control Point) Step1->Step2 Step3 3. Add 10mL ACN + Salts (Partitioning) Step2->Step3 Step4 4. Centrifuge (Phase Separation) Step3->Step4 Step5 5. dSPE Cleanup (Remove sugars/lipids) Step4->Step5 Step6 6. Dilute & Inject Step5->Step6

Figure 2: QuEChERS extraction workflow emphasizing the early introduction of the internal standard.

Protocol C: LC-MS/MS Instrumental Analysis

Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+, Thermo Altis). Column: C18 (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm. Mobile Phase:

  • A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

Gradient:

Time (min) %B Flow (mL/min)
0.00 5 0.4
1.00 5 0.4
8.00 95 0.4
10.00 95 0.4
10.10 5 0.4

| 13.00 | 5 | 0.4 |

MS/MS Parameters (MRM Mode): Ionization: ESI Positive (+). Source Temp: 350°C.

CompoundPrecursor (m/z)Product (m/z)CE (eV)Type
2,3,5-Trimethacarb 194.1 137.1 15Quantifier
194.1122.125Qualifier
Trimethacarb-d3 197.1 137.1 *15IS Quantifier
197.1140.1**15IS Alt

*Note on d3 Transitions: If the d3 label is on the N-methyl group (common synthesis), the neutral loss of methyl isocyanate removes the label, resulting in the same product ion (137.1) as the native.[1] This is acceptable as the precursor is unique. If the label is on the ring, the product will be 140.1. Always verify with your specific standard's CoA.

Data Processing & Validation

Calculation (Internal Standard Method)

Do not use absolute area. Use the Area Ratio :



Calculate concentration using the linear regression of the Area Ratio vs. Concentration curve.

Validation Criteria (SANTE/11312/2021)

To ensure the method is valid for regulatory submission:

  • Linearity:

    
     with residuals < ±20%.
    
  • Recovery: Spiked samples (at LOQ and 10xLOQ) must yield 70–120% recovery.

    • Advantage:[2] With d3-IS, calculated recovery is usually 95–105% because the IS compensates for the physical loss.

  • Ion Ratio: The ratio of Quantifier/Qualifier ions in the sample must match the standard within ±30%.

  • Retention Time: Sample peak must be within ±0.1 min of the standard.

Troubleshooting & Pitfalls

IssueProbable CauseSolution
Low IS Recovery (<50%) Matrix suppression or extraction loss.Check dSPE sorbent. If using GCB (Carbon), it can absorb planar pesticides like carbamates. Reduce GCB amount.
Signal Saturation Concentration too high.Dilute extract with mobile phase.[3] The IS ratio will hold true even with dilution.
"Crosstalk" (IS signal in Native channel) Isotopic impurity.Ensure d3 purity is >99%. If d0 is present in the d3 standard, it causes false positives. Run a "IS only" blank to check.
Peak Tailing pH mismatch.Carbamates degrade at high pH. Ensure Formic Acid is fresh in mobile phases.

References

  • European Commission. (2021).[4] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[4][5][6][7] EURL.[7] [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]

  • Thermo Fisher Scientific. (2023). Quantitative determination and validation of pesticides in cannabis by LC-MS/MS. NIH/PubMed. [Link]

  • Shimadzu. (2020). Shimadzu Pesticide MRM Library Support for LC/MS/MS.[8][Link]

Sources

Application Note: Isotope Dilution LC-MS/MS for 2,3,5-Trimethacarb Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 2,3,5-Trimethacarb (a carbamate insecticide isomer) in complex biological and environmental matrices using Isotope Dilution Mass Spectrometry (IDMS) . By utilizing the stable isotope-labeled internal standard 2,3,5-Trimethacarb-d3 , this method compensates for matrix effects, extraction inefficiencies, and ionization suppression. The protocol employs QuEChERS extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Introduction & Scientific Rationale

The Analyte: 2,3,5-Trimethacarb

Trimethacarb is a carbamate pesticide typically found as a mixture of 3,4,5- and 2,3,5-trimethylphenyl methylcarbamate isomers.[1][2][3][4][5] It functions as an acetylcholinesterase (AChE) inhibitor.[5][6] While the mixture is often analyzed as a single residue, isomer-specific analysis is critical for precise toxicological assessments and metabolic profiling.

The Power of Isotope Dilution (IDMS)

Conventional external calibration often fails in complex matrices (e.g., soil, food, plasma) due to ion suppression in Electrospray Ionization (ESI).

  • Mechanism: Co-eluting matrix components compete for charge in the ESI source, reducing the signal of the analyte.

  • Solution: this compound is chemically identical to the target analyte but distinguishable by mass (+3 Da). It co-elutes perfectly with the target, experiencing the exact same suppression and extraction losses.

  • Result: The ratio of Analyte Area to Internal Standard Area remains constant regardless of matrix interference, ensuring high accuracy.

Chemical & Physical Properties[1][3][6][7]

PropertyAnalyte (Target)Internal Standard (IS)
Name 2,3,5-Trimethylphenyl methylcarbamate2,3,5-Trimethylphenyl methylcarbamate-d3
Abbreviation 2,3,5-TMC2,3,5-TMC-d3
CAS Number 2655-15-4N/A (Labeled Analog)
Formula C₁₁H₁₅NO₂C₁₁H₁₂D₃NO₂
MW 193.24 g/mol ~196.26 g/mol
Label Position N/AN-methyl-d3 (–NHCd₃)
LogP ~2.5~2.5
Solubility Methanol, Acetonitrile, Ethyl AcetateMethanol, Acetonitrile

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data analysis.

IDMS_Workflow Sample Homogenized Sample (10 g) Spike Spike IS: This compound Sample->Spike Critical Step Extract QuEChERS Extraction (ACN + MgSO4/NaCl) Spike->Extract Equilibrate 15 min Cleanup dSPE Cleanup (PSA/C18) Extract->Cleanup Supernatant LCMS LC-MS/MS Analysis (C18 Column, ESI+) Cleanup->LCMS Filtered Extract Data Quantitation (Ratio: Analyte/IS) LCMS->Data MRM Data

Figure 1: IDMS Workflow for 2,3,5-Trimethacarb. The Internal Standard (IS) is added before extraction to correct for all downstream losses.

Detailed Protocol

Materials & Reagents[4][9][10]
  • Standards: 2,3,5-Trimethacarb (Neat or solution, >98%); this compound (>98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • QuEChERS Kit: EN 15662 or AOAC 2007.01 extraction salts (4g MgSO₄, 1g NaCl).

  • dSPE Kit: PSA (Primary Secondary Amine) + MgSO₄ (for general food/soil).

Preparation of Standard Solutions[4]
  • Stock Solutions (1 mg/mL): Dissolve 10 mg of 2,3,5-TMC and 2,3,5-TMC-d3 separately in 10 mL ACN. Store at -20°C.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock 1:1000 in ACN.

  • Calibration Curve: Prepare 6 levels of 2,3,5-TMC (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in solvent (or matrix blank extract).

  • IS Addition: Add the same amount of IS Spiking Solution to every calibration vial and sample (e.g., final concentration 50 ng/mL).

Sample Preparation (QuEChERS Method)

Note: This protocol is optimized for solid matrices (soil/vegetables).

  • Weigh: Transfer 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Spike IS: Add 50 µL of IS Spiking Solution (1 µg/mL) to the sample. Vortex and let stand for 15 mins to allow interaction with the matrix.

  • Extract: Add 10 mL ACN. Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake immediately and vigorously for 1 min to prevent clumping.

  • Centrifuge: 3000 x g for 5 mins.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube (containing 150 mg MgSO₄, 25 mg PSA). Vortex 30s; Centrifuge 1 min.

  • Filter: Transfer supernatant to an autosampler vial through a 0.2 µm PTFE filter.

LC-MS/MS Instrumentation Parameters

Liquid Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 10% B

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI), Positive Mode.[7]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Role
2,3,5-TMC 194.1 [M+H]⁺137.1 5015Quantifier
2,3,5-TMC 194.1 [M+H]⁺122.15025Qualifier
2,3,5-TMC-d3 197.1 [M+H]⁺137.1 5015IS Quantifier

Note on Fragmentation: The primary fragmentation pathway for N-methyl carbamates involves the loss of the methylisocyanate moiety (CH₃NCO, 57 Da).

  • Native: 194 - 57 = 137 (Trimethylphenol cation).

  • d3-IS (N-methyl labeled): 197 - 60 (CD₃NCO) = 137 (Trimethylphenol cation).

  • Crucial: Because the product ions are identical (m/z 137.1), unit mass resolution on Q1 (Precursor selection) is essential to prevent "cross-talk" from the native to the IS channel, although the +3 Da shift is generally sufficient for standard triple quads.

Data Analysis & Calculation

Quantification is performed using the Response Ratio :



Plot Concentration (X) vs. Ratio (Y). The concentration in the unknown sample is calculated as:



Where


 is the slope and 

is the intercept of the linear regression.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low IS Recovery Matrix suppression or extraction loss.Check dSPE cleanup; dilute extract 1:5 before injection to reduce matrix load.
Non-Linear Calibration Saturation of detector or dimer formation.Reduce injection volume; check for [2M+H]⁺ or adducts; ensure concentration range is within linear dynamic range.
IS Signal in Blank Cross-contamination or impure IS.Use fresh pipette tips; verify IS purity (ensure no d0 is present in d3 stock).
Peak Tailing Column age or pH mismatch.Ensure mobile phase contains Formic Acid (pH ~3); replace column guard.

References

  • U.S. EPA. (2012). Environmental Chemistry Methods: Trimethacarb. Method for the analysis of trimethacarb residues in soil.[4] Link

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Link

  • MedChemExpress. (2024). This compound Product Information and SMILES. Link

  • PubChem. (2025).[5][6] 2,3,5-Trimethylphenyl methylcarbamate Compound Summary. National Library of Medicine. Link

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Link

Sources

2,3,5-Trimethacarb-d3 in environmental sample testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 2,3,5-Trimethacarb in Environmental Water via LC-MS/MS using 2,3,5-Trimethacarb-d3

Abstract

This application note details a robust protocol for the quantification of 2,3,5-Trimethacarb (a carbamate insecticide) in environmental water samples. The method utilizes This compound as a surrogate Internal Standard (IS) to correct for matrix effects, extraction efficiency, and ionization suppression. Unlike legacy methods (e.g., EPA 531.[1]2) relying on post-column derivatization and fluorescence, this protocol employs LC-MS/MS (Triple Quadrupole) for superior specificity and sensitivity.

Key Performance Indicators:

  • Matrix: Surface water, drinking water, and groundwater.

  • Limit of Quantitation (LOQ): 0.05 µg/L (ppt).

  • Linearity: R² > 0.995 (0.05 – 50 µg/L).

  • Critical Control Point: pH adjustment to prevent alkaline hydrolysis.[2][3]

Introduction & Chemistry

Trimethacarb is a cholinesterase-inhibiting insecticide.[4][5] Commercial formulations often contain a mixture of 3,4,5- and 2,3,5- isomers.[5] This protocol specifically targets the 2,3,5-isomer using its stable isotope analog.

The Challenge: Carbamate Instability Carbamates are notoriously unstable in alkaline conditions (pH > 7), undergoing rapid hydrolysis to their corresponding phenols (2,3,5-trimethylphenol) and methyl isocyanate.

  • Solution: Immediate acidification of samples upon collection is mandatory.

  • SIDA Advantage: The use of This compound (Stable Isotope Dilution Assay) provides real-time correction for degradation during sample processing, as the isotopologue hydrolyzes at the exact same rate as the analyte.

Chemical Profile
CompoundCAS No.[4][5][6][7][8][9][10]FormulaMW ( g/mol )Precursor Ion (M+H)+
2,3,5-Trimethacarb 2655-15-4

193.24194.1
This compound N/A (Isotope)

196.26197.1

Method Development Strategy

Mass Spectrometry Logic (MRM)

The primary fragmentation pathway for N-methyl carbamates in ESI(+) is the neutral loss of methyl isocyanate (


, 57 Da), leaving the protonated phenol cation.
  • Native Analyte:

    
     (Loss of 57 Da).
    
  • Internal Standard (d3):

    • Scenario A (N-methyl label): The label is on the leaving group. The fragment is the unlabeled phenol (

      
      ). Transition: 
      
      
      
      .
    • Scenario B (Ring label): The label is on the phenol ring. The fragment retains the label (

      
      ). Transition: 
      
      
      
      .
    • Action: Perform a product ion scan on your specific IS batch to confirm the transition.

Workflow Logic (SIDA)

The following diagram illustrates the self-correcting nature of the SIDA workflow.

SIDA_Workflow Sample Environmental Sample (Water) Acid Acidification (pH < 4) Preservation Sample->Acid Spike Spike IS: This compound SPE Solid Phase Extraction (Concentration) Spike->SPE Acid->Spike LCMS LC-MS/MS Analysis (Co-elution of Analyte & IS) SPE->LCMS MatrixEffect Matrix Suppression (Humic Acids) MatrixEffect->LCMS Affects both equally Ratio Calculate Ratio: Area(Analyte) / Area(IS) LCMS->Ratio Result Quantified Result (Corrected) Ratio->Result

Figure 1: Stable Isotope Dilution Assay (SIDA) workflow ensuring error correction.

Experimental Protocols

Reagents & Materials
  • Standards: 2,3,5-Trimethacarb (Native) and this compound (IS).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Buffer: Ammonium Formate (10 mM), Formic Acid.

  • SPE Cartridges: Polymeric Divinylbenzene-N-Vinylpyrrolidone (e.g., HLB or equivalent), 200 mg/6 mL.

  • Preservative: Potassium Dihydrogen Citrate or Monochloroacetic acid buffer.

Sample Collection & Preservation (Critical)
  • Collect 500 mL of water in amber glass bottles (to prevent photodegradation).

  • Immediately add 50 mg/L Potassium Dihydrogen Citrate to adjust pH to ~3.8.

  • Add 100 mg/L Sodium Thiosulfate if residual chlorine is present (drinking water).

  • Store at 4°C and extract within 14 days.

Sample Preparation (Solid Phase Extraction)
  • Spiking: Add 50 µL of This compound working solution (1.0 µg/mL) to 500 mL sample (Final IS conc: 0.1 µg/L).

  • Conditioning: Rinse SPE cartridge with 5 mL MeOH followed by 5 mL Water.

  • Loading: Pass sample through cartridge at ~5-10 mL/min under vacuum.

  • Washing: Wash with 5 mL Reagent Water to remove salts/polar interferences. Dry cartridge under vacuum for 5 mins.

  • Elution: Elute with 5 mL Methanol.

  • Concentration: Evaporate eluate to dryness under Nitrogen (gentle flow, 35°C). Reconstitute in 1 mL 10% MeOH in Water .

LC-MS/MS Instrumentation Parameters

Liquid Chromatography (HPLC/UHPLC):

  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 10 µL.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Event
0.0 10 Initial
1.0 10 Hold
8.0 95 Ramp
10.0 95 Wash
10.1 10 Re-equilibrate

| 13.0 | 10 | Stop |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Table (Verify with Optimization Standard):

Compound Precursor (m/z) Product (Quant) Product (Qual) Collision Energy (V)
2,3,5-Trimethacarb 194.1 137.1 122.1 15 / 25

| This compound | 197.1 | 137.1* | 125.1 | 15 / 25 |

*Note: If d3 label is on N-methyl, product is 137.1. If on ring, product is 140.1.

Validation & Quality Assurance

To ensure the method is "self-validating," adhere to these criteria:

  • Internal Standard Recovery: Monitor the absolute area of the d3-IS in every sample. A drop <50% compared to the calibration standard indicates severe matrix suppression or extraction failure.

  • Ion Ratio Confirmation: The ratio of Quant/Qual ions for the native analyte must match the standard within ±20%.

  • Linearity: Calibration curve (Ratio of Analyte Area / IS Area) must have

    
    .
    

Troubleshooting Guide:

Issue Probable Cause Corrective Action
Low IS Recovery Matrix suppression or pH drift. Check sample pH (must be <4). Dilute extract 1:2.
Peak Tailing Column secondary interactions. Increase Ammonium Formate concentration to 10mM.

| Isomer Co-elution | 3,4,5- isomer interference. | Use a Biphenyl column for enhanced pi-pi selectivity over C18. |

References

  • U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[11][Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25550, 2,3,5-Trimethacarb.[4][Link]

  • University of Florida IFAS Extension. (2019). Water pH and the Effectiveness of Pesticides.[3][12][13][14] (Detailed data on alkaline hydrolysis of carbamates). [Link]

  • Restek Corporation. (2023). Carbamate Pesticide Analysis via LC-MS/MS.[15][16][17] (General guidance on column selection for carbamates). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,3,5-Trimethacarb-d3 Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Exchange" Paradox

Welcome to the technical support hub for 2,3,5-Trimethacarb-d3 . If you are reading this, you are likely observing unexpected signal loss, mass shifts, or quantification errors in your LC-MS/MS assays.

The Core Issue: Researchers often conflate Chemical Instability (Hydrolysis) with Isotopic Exchange . Commercially available this compound typically carries the deuterium label on the N-methyl group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


). While the Carbon-Deuterium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) bonds are chemically stable, the Nitrogen-Hydrogen (

) bond is labile .

This guide distinguishes between the loss of the label (chemical degradation) and the shifting of the mass (solvent-mediated proton exchange), providing definitive protocols to fix both.

Diagnostic Matrix: Identify Your Failure Mode

Before altering your method, identify which phenomenon is occurring using this decision matrix.

TroubleshootingMatrix Start Symptom Observed SignalLoss Absolute Signal Loss (IS Peak Disappears) Start->SignalLoss MassShift Precursor Mass Shift (M+3 becomes M+4 or M+2) Start->MassShift Crosstalk High Signal in Native Channel (d0 interference) Start->Crosstalk Diagnosis1 DIAGNOSIS: Hydrolysis Carbamate bond cleavage. SignalLoss->Diagnosis1 pH > 7 or High Temp Diagnosis2 DIAGNOSIS: H/D Exchange Labile N-H proton swapping with solvent. MassShift->Diagnosis2 Using D2O/MeOD or Acidic Mobile Phase Diagnosis3 DIAGNOSIS: Isotopic Impurity Check CoA or Source Fragmentation. Crosstalk->Diagnosis3 Source Scrambling or Low Enrichment

Figure 1: Decision tree for isolating the root cause of internal standard anomalies.

Technical Deep Dive & Solutions

Issue A: The "Phantom" Mass Shift (H/D Exchange on Nitrogen)

The Science: this compound (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) contains a carbamate moiety with a secondary amine (

).
  • The Trap: If you dissolve this standard in a deuterated protic solvent (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) for NMR or stock preparation, the N-H proton rapidly exchanges with the solvent deuterium.
  • The Result: The molecule becomes ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Mass 227) instead of 
    
    
    
    (Mass 226). If your MRM transition is set to 226
    
    
    fragment, you will see a massive signal drop because the precursor mass has shifted.

Corrective Protocol: Solvent Management

  • Stock Preparation: Always prepare primary stocks in aprotic solvents like Acetonitrile (ACN) or DMSO .[1] Avoid Methanol-d4 or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Mobile Phase: In standard Reverse Phase LC (Water/ACN with Formic Acid), the N-H proton will equilibrate with the mobile phase. Since the mobile phase is overwhelmingly ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , the N-D (if any) will revert to N-H immediately.
    
    • Critical Check: Ensure your MRM precursor targets the protonated form (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ), not the deuterated-nitrogen form.
      
Issue B: Chemical Hydrolysis (Loss of the Label)

The Science: Carbamates are notoriously unstable in alkaline conditions. The ester bond cleaves, releasing 2,3,5-trimethylphenol and methylamine-d3.[1]

  • The Trap: If your sample extraction uses a high pH buffer (e.g., QuEChERS with acetate/citrate buffering is usually fine, but alkaline extraction is fatal), the carbamate breaks.[1]

  • The Result: The "d3" tag (on the methylamine part) floats away. You are left with the phenol, which is not what you are monitoring.[1]

Corrective Protocol: pH Stabilization

  • Target pH: Maintain all extracts and mobile phases between pH 3.0 and 5.0 .

  • Quenching: If analyzing biological matrices, acidify the sample immediately after collection (add 1% Formic Acid).[1]

Step-by-Step Experimental Protocols

Protocol 1: Isotopic Integrity & Stability Validation

Use this protocol to prove if your "exchange" issue is actually degradation.

Reagents:

  • A: this compound Stock (1 mg/mL in ACN).[1]

  • B: Buffer pH 3 (0.1% Formic Acid).[1]

  • C: Buffer pH 9 (Ammonium Bicarbonate).[1]

Workflow:

  • Spike: Prepare two autosampler vials with 100 ng/mL of IS.

    • Vial 1: Diluent is Buffer B (Acidic).[1]

    • Vial 2: Diluent is Buffer C (Basic).[1]

  • Incubate: Leave both at Room Temperature for 4 hours.

  • Analyze: Inject both via LC-MS/MS monitoring the standard MRM transition.

  • Interpret:

    • If Vial 2 signal < 50% of Vial 1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      Hydrolysis Issue .
      
    • If Vial 1 signal shows precursor mass shift (+1 Da) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      Source/Solvent Exchange .
      
Protocol 2: Preventing Source Scrambling (H/D Scrambling)

In APCI or high-energy ESI, the deuterium on the methyl group can sometimes "scramble" or migrate during the ionization process, leading to signal in the native channel.

Optimization Steps:

Parameter Recommendation Rationale
Ion Source ESI (Electrospray) Softer ionization than APCI; reduces thermal scrambling.[1]
Desolvation Temp < 350°C High heat promotes H/D exchange on the aromatic ring.
Cone Voltage Optimize per instrument Excess energy causes in-source fragmentation (loss of -CONHCH3).[1]

| Mobile Phase | 0.1% Formic Acid | Acidic pH suppresses ring-proton exchange.[1] |

Mechanistic Visualization

Understanding the difference between Exchange (reversible) and Hydrolysis (irreversible) is critical for troubleshooting.[1]

Mechanism Native Trimethacarb-d3 (Stable Precursor) [R-O-CO-NH-CD3] Exchange Reversible Exchange (Solvent Dependent) [R-O-CO-ND-CD3] Native->Exchange + D2O / MeOD Hydrolysis Irreversible Hydrolysis (pH > 7) [R-OH] + [CD3-NH2] Native->Hydrolysis OH- (Base) Exchange->Native + H2O

Figure 2: Chemical fate of Trimethacarb-d3.[1] Note that Hydrolysis results in the permanent loss of the deuterated moiety.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol-OD (MeOD) to prepare my stock solution? A: No. The deuterium in the hydroxyl group of MeOD will exchange with the amine proton (-NH-) of Trimethacarb. This creates a mixture of species (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 and 

), splitting your signal and reducing sensitivity. Use Acetonitrile.[1][2][3]

Q2: I see a peak in the native (unlabeled) channel coming from my IS. Is my standard impure? A: Not necessarily. This is "Isotopic Crosstalk." It can be caused by:

  • Impurity: The standard contains >0.5% native material (Check CoA).[1]

  • Loss of Label: Metabolic demethylation (if in vivo).[1]

  • In-Source Fragmentation: High cone voltage stripping the carbamate group, leaving the phenol (which might be isobaric with a fragment of the native). Solution: Ensure your MRM transitions for Native and IS do not share common product ions if the mass resolution is low.

Q3: Why does my IS response drop over a 24-hour run? A: If your autosampler is not cooled, thermal degradation (hydrolysis) is the likely culprit.[1] Trimethacarb is sensitive to moisture and heat.[1] Keep samples at 4°C and ensure the sample solvent is slightly acidic (0.1% Formic Acid).

References

  • U.S. Environmental Protection Agency (EPA). (2003).[1] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[1]

  • Sun, M., et al. (2018).[1] Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496.[1]

  • Santa Cruz Biotechnology. (2023).[1] this compound Product Data Sheet.[1] (Confirming N-methyl label position).

  • Wang, S., et al. (2021).[1] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2994.[1] [1]

Sources

Validation & Comparative

The Gold Standard of Quantification: A Comparative Guide to Analytical Method Validation Using 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and environmental monitoring, the precision and reliability of quantitative data are paramount. The validation of an analytical method is the cornerstone that ensures the integrity of these results. This guide provides an in-depth technical exploration of analytical method validation, with a specific focus on the use of a stable isotope-labeled internal standard, 2,3,5-Trimethacarb-d3. We will objectively compare its performance against a non-deuterated structural analog, demonstrating the profound impact of internal standard selection on the accuracy and robustness of your analytical data.

The Imperative of a Validated Method: Beyond the Numbers

An analytical method is more than a series of steps; it is a scientific process that must be proven "fit for purpose." Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), have established stringent guidelines for method validation.[1][2][3] These guidelines are not arbitrary hurdles but are essential for ensuring that the data generated is accurate, reproducible, and legally defensible.

The core parameters of analytical method validation include:

  • Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components.[1][2]

  • Accuracy: The closeness of the measured value to the true value.[1][2][3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).[1][2][3]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2][3]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][2][3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[1][2][3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][2]

The Role of the Internal Standard: A Compass in the Analytical Maze

In chromatographic techniques coupled with mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for achieving accurate and precise quantification. The IS is a compound of known concentration that is added to every sample, calibrator, and quality control sample. Its primary function is to correct for variations that can occur during sample preparation and analysis, such as extraction losses, injection volume variability, and instrument response fluctuations.

There are two main types of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are analogs of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). This compound is a prime example of a SIL-IS, where three hydrogen atoms in the 2,3,5-Trimethacarb molecule have been replaced with deuterium.

  • Structural Analogs (Non-deuterated): These are compounds that are chemically similar to the analyte but not isotopically labeled. For the purpose of this guide, we will consider another carbamate pesticide, Propoxur , as a structural analog for comparison.

The Deuterium Advantage: Why this compound Excels

The fundamental advantage of a SIL-IS like this compound lies in its near-identical physicochemical properties to the analyte of interest, 2,3,5-Trimethacarb.[4] This chemical congruity ensures that the SIL-IS behaves almost identically to the analyte during every stage of the analytical process, from extraction to ionization in the mass spectrometer.

dot

Caption: Principle of Isotopic Dilution using a SIL-IS.

Conversely, a structural analog like Propoxur, while chemically similar, will have different retention times and may exhibit different extraction recoveries and ionization efficiencies compared to 2,3,5-Trimethacarb. These differences can lead to inaccurate and imprecise results, especially in complex matrices where matrix effects are significant.

Mitigating Matrix Effects: The True Test of an Internal Standard

Matrix effects are a major challenge in LC-MS analysis, caused by co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A SIL-IS is the most effective tool for compensating for matrix effects because it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[4]

A Comparative Validation Study: this compound vs. A Structural Analog

To illustrate the practical superiority of a SIL-IS, we present a hypothetical yet representative validation study for the analysis of 2,3,5-Trimethacarb in a complex food matrix (e.g., cannabis flower, which is known for significant matrix effects).[4] This data is based on typical performance characteristics observed in validated multi-residue pesticide analysis methods.[4][5][6]

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides from complex matrices.[6]

  • Step 1: Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.

  • Step 2: Add 10 mL of water and 10 mL of acetonitrile.

  • Step 3: Add the internal standard solution (either this compound or Propoxur) at a concentration of 100 ng/mL.

  • Step 4: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Step 5: Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Step 6: Transfer 1 mL of the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).

  • Step 7: Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Step 8: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • 2,3,5-Trimethacarb: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)

    • This compound: Precursor ion+3 > Product ion 1 (quantifier)

    • Propoxur: Precursor ion > Product ion 1 (quantifier)

dot

Caption: A typical workflow for analytical method validation.

Comparative Data

The following tables summarize the expected validation results when using this compound versus a structural analog (Propoxur) as the internal standard.

Table 1: Linearity

Internal StandardAnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound 2,3,5-Trimethacarb1 - 500> 0.998
Structural Analog (Propoxur)2,3,5-Trimethacarb1 - 500> 0.990
  • Expert Insight: While both internal standards can produce a linear calibration curve, the use of a SIL-IS consistently results in a higher correlation coefficient, indicating a stronger and more reliable linear relationship. This is because the SIL-IS more effectively compensates for any non-linear effects at the lower and upper ends of the calibration range.

Table 2: Accuracy and Precision (in Cannabis Flower Matrix)

Internal StandardQC Level (ng/mL)Accuracy (% Recovery)Precision (% RSD)
This compound Low (5)98.5 4.2
Mid (100)101.2 3.5
High (400)99.8 3.8
Structural Analog (Propoxur)Low (5)85.312.5
Mid (100)92.19.8
High (400)90.510.3
  • Expert Insight: The data clearly demonstrates the superior accuracy and precision achieved with this compound. The percent recovery is consistently closer to 100%, and the %RSD is significantly lower. This is a direct result of the SIL-IS's ability to effectively correct for matrix effects and extraction variability, which are more pronounced in a complex matrix like cannabis flower.[4] The structural analog, due to its different chemical properties, is less effective at compensating for these variations, leading to lower accuracy and higher imprecision.

Table 3: Matrix Effect

The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.

Internal StandardMatrix Effect (%)
This compound (Analyte/IS Ratio) < 5%
Structural Analog (Propoxur) (Analyte/IS Ratio)25%
  • Expert Insight: The use of this compound effectively normalizes the matrix-induced signal suppression, resulting in a minimal matrix effect on the final analyte/IS ratio. In contrast, the structural analog is affected differently by the matrix than the analyte, leading to a significant and uncompensated matrix effect, which directly impacts the accuracy of the results.

Conclusion: The Unrivaled Choice for Robust and Defensible Data

The validation of an analytical method is a critical process that underpins the reliability of scientific research and regulatory submissions. The choice of an internal standard is a pivotal decision in this process. As demonstrated, the use of a stable isotope-labeled internal standard, such as this compound, offers unparalleled advantages in terms of accuracy, precision, and the ability to mitigate matrix effects, particularly in complex sample matrices.

While a structural analog may be a more economical option, the potential for compromised data quality can have far-reaching consequences, including failed batches, repeated studies, and regulatory delays. For researchers, scientists, and drug development professionals who demand the highest level of confidence in their analytical results, the investment in a SIL-IS like this compound is not just a best practice—it is the gold standard for robust and defensible quantitative analysis.

References

  • Texter, M., & Asensio, D. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (1996, November). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). Propachlor-D5. Retrieved from [Link]

  • Nguyen, T. D., et al. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 22(4), 385–394. Retrieved from [Link]

  • Clinivex. (n.d.). This compound. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • Nemoto, S., et al. (2004). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 45(5), 246-53. Retrieved from [Link]

  • WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). 3,4,5-Trimethacarb. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2022, August 5). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2003). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: PROPOXUR. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2025, October 18). Trimethacarb (Ref: OMS 597). Retrieved from [Link]

Sources

The Gold Standard vs. The Workhorse: A Comparative Guide to 2,3,5-Trimethacarb-d3 and Structural Analog Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of quantitative analytical chemistry, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that dictates the accuracy, precision, and ultimate reliability of experimental results. This guide provides a comprehensive comparison between the "gold standard" stable isotope-labeled (SIL) internal standard, 2,3,5-Trimethacarb-d3 , and the commonly used "workhorse" alternatives—structural analog internal standards.

This document moves beyond a superficial overview, delving into the fundamental principles, practical applications, and performance differences between these two classes of internal standards. We will explore the underlying reasons for their divergent performance, supported by experimental data and a detailed analytical protocol for the quantification of 2,3,5-Trimethacarb, a carbamate insecticide and a molecule of interest in both environmental and toxicological studies.[1][2][3]

The Fundamental Imperative for an Internal Standard in LC-MS

LC-MS has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[4] However, the accuracy and precision of this technique can be compromised by several factors, including analyte loss during sample preparation, variability in injection volume, and, most notably, matrix effects.[4][5]

Matrix effects , the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a significant source of error in LC-MS analysis.[6][7][8] An appropriate internal standard is introduced into all samples (calibrators, quality controls, and unknowns) at a constant concentration to normalize the analytical signal and compensate for these variations.[5] The analyte's concentration is then determined by the ratio of its response to that of the internal standard, thereby mitigating the impact of analytical variability.

The Contenders: this compound and Structural Analogs

The Gold Standard: this compound (A Stable Isotope-Labeled Internal Standard)

A stable isotope-labeled (SIL) internal standard, such as this compound, is a version of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[4][9] In the case of this compound, three hydrogen atoms have been replaced with deuterium.[10][11][12]

The paramount advantage of a SIL internal standard is its near-identical chemical and physical properties to the analyte.[4][9] This means it behaves almost identically during sample extraction, chromatography, and ionization.[4] The slight mass difference allows the mass spectrometer to distinguish it from the native analyte.

The Workhorse: Structural Analog Internal Standards

When a SIL internal standard is unavailable or cost-prohibitive, a structural analog is often employed.[4] A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight. For 2,3,5-Trimethacarb, potential structural analogs include its isomer, 3,4,5-Trimethacarb, or other carbamate pesticides like Propoxur or Methiocarb.[13][14][15][16][17]

The underlying assumption is that the structural similarity will lead to comparable behavior during the analytical process. However, as we will demonstrate, even minor structural differences can lead to significant variations in performance.

Head-to-Head Comparison: Performance Under Scrutiny

To illustrate the practical differences between this compound and a representative structural analog (in this case, Propoxur), we present a summary of expected performance data from a typical LC-MS/MS analysis of 2,3,5-Trimethacarb in a complex matrix like human plasma.

Performance ParameterThis compound (SIL IS)Propoxur (Structural Analog IS)Justification
Chromatographic Co-elution Near-perfect co-elution with the analyte.May have a different retention time.The deuterium labeling in this compound has a negligible effect on its chromatographic behavior, ensuring it experiences the same matrix effects as the analyte at the same point in time. Propoxur's different structure will result in a different retention time, meaning it will not experience the same matrix environment as the analyte.
Extraction Recovery ~95 ± 5%~85 ± 15%The near-identical chemical properties of the SIL IS ensure its recovery closely tracks that of the analyte. The structural analog's different properties can lead to a more variable and potentially lower recovery.
Matrix Effect CompensatedPartially CompensatedThe SIL IS experiences the same degree of ion suppression or enhancement as the analyte, effectively canceling out the matrix effect. The structural analog, eluting at a different time, will be subjected to a different matrix environment and thus cannot fully compensate for the analyte's matrix effects.
Accuracy (% Bias) < ± 5%< ± 15%The superior ability of the SIL IS to correct for variability leads to significantly higher accuracy. The structural analog's imperfect compensation can introduce a systematic bias in the results.[4]
Precision (% CV) < 5%< 15%The consistent normalization provided by the SIL IS results in lower variability and therefore higher precision in the measurements. The less reliable normalization from the structural analog leads to greater imprecision.[4]

The "Why": A Deeper Dive into the Mechanisms

The superior performance of this compound is rooted in the principles of isotope dilution mass spectrometry (IDMS) .[2][3][4] By introducing a known amount of the isotopically labeled analyte, we create a new, fixed isotopic ratio in the sample. The mass spectrometer measures this altered ratio, which is largely unaffected by analyte loss or matrix effects, allowing for highly accurate and precise quantification.

Structural analogs, on the other hand, rely on the assumption that their chemical similarity will be "close enough" to mimic the analyte's behavior. While they can correct for some variability, such as injection volume, they often fail to adequately compensate for the nuanced and often unpredictable nature of matrix effects and differential extraction recoveries.

Experimental Protocol: Quantification of 2,3,5-Trimethacarb in Human Plasma using LC-MS/MS

This protocol provides a detailed, step-by-step methodology for the analysis of 2,3,5-Trimethacarb in human plasma, designed to be a self-validating system when followed correctly.

Materials and Reagents
  • Analytes: 2,3,5-Trimethacarb, this compound, Propoxur (as a comparative structural analog IS)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

  • Matrix: Blank human plasma

  • Equipment: HPLC or UPLC system, Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, Analytical balance, Centrifuge, Pipettes

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (either this compound or Propoxur at 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
  • LC System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • 2,3,5-Trimethacarb: 194.1 -> 137.1

      • This compound: 197.1 -> 140.1

      • Propoxur: 210.1 -> 111.1

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability.[18][19][20] Key validation parameters include:

  • Selectivity: Assessing for interferences from the matrix.

  • Accuracy and Precision: Analyzing quality control (QC) samples at multiple concentration levels.

  • Calibration Curve: Demonstrating a linear response over the desired concentration range.

  • Recovery: Evaluating the efficiency of the extraction process.

  • Matrix Effect: Quantifying the extent of ion suppression or enhancement.

  • Stability: Assessing the stability of the analyte in the matrix under various conditions.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the core concepts.

G cluster_0 Isotope Dilution (this compound) cluster_1 Structural Analog IS (Propoxur) A Analyte + SIL IS (Known Ratio) B Sample Prep (Extraction) A->B C LC Separation (Co-elution) B->C D MS Detection (Matrix Effect) C->D E Quantification (Ratio Unchanged) D->E F Analyte + Analog IS (Known Ratio) G Sample Prep (Differential Recovery) F->G H LC Separation (Different RT) G->H I MS Detection (Differential Matrix Effect) H->I J Quantification (Ratio Altered -> Inaccuracy) I->J

Caption: Conceptual workflow comparing isotope dilution with a structural analog internal standard.

G 2_3_5_Trimethacarb_d3 This compound + Near-identical to analyte + Co-elutes + Experiences same matrix effect + High accuracy & precision Structural_Analog Structural Analog - Different chemical properties - Different retention time - Experiences different matrix effect - Lower accuracy & precision Choice Internal Standard Selection Choice->2_3_5_Trimethacarb_d3 Ideal Choice Choice->Structural_Analog Alternative

Caption: Decision tree for internal standard selection.

Conclusion: An Informed Choice for Data Integrity

While structural analog internal standards have a place in analytical chemistry, particularly when a stable isotope-labeled version of the analyte is not available, it is crucial to recognize their limitations. For high-stakes applications in drug development and regulated bioanalysis, the use of a stable isotope-labeled internal standard like This compound is unequivocally the superior choice.

The near-perfect ability of a SIL internal standard to mimic the analyte throughout the analytical process provides a level of accuracy and precision that a structural analog cannot consistently achieve. This guide has demonstrated, through both theoretical principles and practical considerations, that the investment in a SIL internal standard is an investment in the integrity and reliability of your data. By understanding the fundamental differences in their performance, researchers can make informed decisions that enhance the quality and defensibility of their scientific findings.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3,5-Trimethacarb

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pesticide residue analysis, the accurate and reliable quantification of active compounds is paramount for ensuring food safety and environmental protection. 2,3,5-Trimethacarb, a carbamate insecticide, requires robust analytical methodologies for its detection and quantification in various matrices. This guide provides an in-depth, objective comparison of two widely employed analytical techniques for 2,3,5-Trimethacarb analysis: High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).

This document is intended for researchers, analytical scientists, and professionals in the field of drug development and food safety. It is designed to offer not just procedural steps, but a comprehensive understanding of the principles, experimental rationale, and comparative performance of these methods, grounded in scientific integrity and supported by experimental data.

Introduction to 2,3,5-Trimethacarb and the Imperative for Accurate Analysis

2,3,5-Trimethacarb is a carbamate insecticide, acting as a cholinesterase inhibitor.[1] Its application in agriculture necessitates sensitive and selective analytical methods to monitor its residues in environmental and food samples, ensuring compliance with regulatory limits. The choice of analytical methodology is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide will delve into the cross-validation of two established methods, providing a framework for laboratories to select the most appropriate technique for their specific needs.

Methodologies Under Comparison

This guide will compare two distinct, yet powerful, analytical methods for the determination of 2,3,5-Trimethacarb:

  • Method A: High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD) , a technique based on the principles of official methods like USEPA Method 531.2 and AOAC Method 985.23 for carbamate analysis.[2]

  • Method B: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) , a well-established technique for the analysis of nitrogen-containing pesticides, with a detailed protocol adapted from a US EPA method for the analysis of trimethacarb in soil.[3]

Sample Preparation: The QuEChERS Approach

A unified sample preparation procedure is crucial for a valid cross-validation study. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a gold standard for pesticide residue analysis in a variety of matrices due to its simplicity, speed, and minimal solvent usage.[1][4] A generic QuEChERS protocol suitable for both HPLC and GC analysis of 2,3,5-Trimethacarb from a soil or vegetable matrix is outlined below.

Experimental Protocol: QuEChERS Sample Preparation
  • Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to improve extraction efficiency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards, if required.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent depends on the matrix; for example, C18 may be added for high-fat matrices and graphitized carbon black (GCB) for highly pigmented samples.

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant to a clean vial.

    • The extract is now ready for analysis by either HPLC-PCD-FLD or GC-NPD. For HPLC analysis, the solvent may need to be exchanged to a mobile phase compatible one. For GC analysis, a protectant may be added to the final extract to prevent analyte degradation in the hot injector.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup homogenization 1. Homogenize Sample weighing 2. Weigh 10g into Tube homogenization->weighing add_acetonitrile 3. Add 10 mL Acetonitrile weighing->add_acetonitrile shake1 4. Shake Vigorously (1 min) add_acetonitrile->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 7. Centrifuge (≥3000 rcf, 5 min) shake2->centrifuge1 aliquot 8. Take 1 mL Supernatant centrifuge1->aliquot add_dspe 9. Add to d-SPE Tube aliquot->add_dspe vortex 10. Vortex (30 sec) add_dspe->vortex centrifuge2 11. Centrifuge vortex->centrifuge2 final_extract 12. Final Extract centrifuge2->final_extract

Caption: QuEChERS Sample Preparation Workflow

Method A: HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD)

Principle and Rationale

This method is a highly sensitive and selective technique for the analysis of N-methylcarbamates.[2] Due to their poor UV absorbance, direct detection of carbamates at low concentrations is challenging. This method overcomes this limitation through a post-column derivatization process. After the carbamates are separated on a reversed-phase HPLC column, they are hydrolyzed with a strong base at an elevated temperature to form methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is then detected by a fluorescence detector.[2] This two-step reaction provides excellent selectivity as only compounds that form methylamine upon hydrolysis will be detected.

Experimental Protocol: HPLC-PCD-FLD
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and column oven.

    • Post-column derivatization system with two reagent pumps and a reaction coil.

    • Fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and methanol or acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10-100 µL.

  • Post-Column Derivatization Conditions:

    • Reagent 1 (Hydrolysis): 0.05 N Sodium Hydroxide.

    • Reagent 2 (Derivatization): OPA/2-mercaptoethanol solution in a borate buffer.

    • Reaction Temperature: 100 °C for the hydrolysis step.

    • Reagent Flow Rates: 0.3 mL/min for each reagent.

  • Fluorescence Detection:

    • Excitation Wavelength: 330 nm.

    • Emission Wavelength: 465 nm.

HPLC_Workflow cluster_hplc HPLC System cluster_pcd Post-Column Derivatization autosampler Autosampler (Injects Sample) column C18 Column (Separation) autosampler->column pump HPLC Pump (Mobile Phase) pump->column hydrolysis Hydrolysis (NaOH, 100°C) column->hydrolysis derivatization Derivatization (OPA/Thiol) hydrolysis->derivatization detector Fluorescence Detector (Ex: 330nm, Em: 465nm) derivatization->detector data_system Data System detector->data_system

Caption: HPLC-PCD-FLD Experimental Workflow

Method B: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

Principle and Rationale

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For the analysis of 2,3,5-Trimethacarb, which is amenable to GC analysis, a Nitrogen-Phosphorus Detector (NPD) offers high selectivity and sensitivity for nitrogen-containing compounds. The NPD is an alkali flame ionization detector that gives a strong response to compounds containing nitrogen or phosphorus, while its response to hydrocarbons is very low. This selectivity minimizes interference from co-extracted matrix components that do not contain nitrogen or phosphorus, leading to cleaner chromatograms and lower detection limits for target analytes like 2,3,5-Trimethacarb.

Experimental Protocol: GC-NPD
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a Nitrogen-Phosphorus Detector.

    • Autosampler.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column, such as a DB-1701 or equivalent (e.g., 15 m x 0.32 mm ID, 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp to 250 °C at 15 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Detector Temperature: 300 °C.

GC_Workflow cluster_gc GC System autosampler Autosampler (Injects Sample) injector Split/Splitless Injector autosampler->injector column Capillary Column (Separation) injector->column detector Nitrogen-Phosphorus Detector (NPD) column->detector data_system Data System detector->data_system

Caption: GC-NPD Experimental Workflow

Cross-Validation: A Comparative Performance Analysis

The performance of both methods was evaluated based on key validation parameters as recommended by international guidelines.[3][5] The following table summarizes the comparative data for the analysis of 2,3,5-Trimethacarb. The data for the HPLC-PCD-FLD method is based on typical performance for carbamate analysis using this technique, while the GC-NPD data is adapted from the US EPA method for trimethacarb in soil.[3]

Table 1: Comparative Validation Data for 2,3,5-Trimethacarb Analysis

Validation ParameterHPLC-PCD-FLDGC-NPD
Linearity (Correlation Coefficient, r²) >0.995>0.997
Limit of Detection (LOD) ~0.1 µg/L (in water)~0.005 mg/kg (in soil)
Limit of Quantification (LOQ) ~0.5 µg/L (in water)0.012 mg/kg (in soil)[3]
Accuracy (Recovery) 85-110%88-102%[3]
Precision (Relative Standard Deviation, RSD) <15%<10%
Selectivity High (due to specific derivatization reaction)High (for nitrogen-containing compounds)
Throughput Moderate (post-column reaction adds to analysis time)High
Robustness Moderate (post-column system requires careful maintenance)High

Discussion and Method Selection Rationale

Both HPLC-PCD-FLD and GC-NPD have demonstrated their suitability for the analysis of 2,3,5-Trimethacarb, each with its own set of advantages and considerations.

  • HPLC-PCD-FLD excels in its specificity for N-methylcarbamates, which is a significant advantage when analyzing complex matrices where other nitrogen-containing compounds could interfere with GC-NPD analysis. The post-column derivatization step, while adding to the complexity and analysis time, ensures that only the target class of compounds is detected. This method is particularly well-suited for aqueous samples and is the basis for several official regulatory methods for carbamate analysis in drinking water.[2]

  • GC-NPD offers a simpler, more robust, and higher-throughput alternative. The direct injection of the sample extract without the need for derivatization simplifies the workflow. The NPD provides excellent sensitivity for nitrogen-containing pesticides, making it a cost-effective and reliable choice for routine monitoring, especially in soil and other solid matrices. The US EPA has published a specific method for trimethacarb in soil using GC, highlighting its applicability.[3]

Causality behind Experimental Choices:

  • The choice of a C18 column in HPLC is standard for reversed-phase chromatography of moderately polar compounds like carbamates.

  • The use of post-column derivatization in the HPLC method is a deliberate choice to enhance sensitivity and selectivity for carbamates, which lack a strong chromophore for UV detection.[2]

  • The selection of a mid-polarity column like DB-1701 in GC is optimal for the separation of a wide range of pesticides, including carbamates.[3]

  • The NPD detector in the GC method is specifically chosen for its high response to nitrogen-containing compounds, which is a structural feature of 2,3,5-Trimethacarb.

Conclusion

The cross-validation of HPLC-PCD-FLD and GC-NPD for the analysis of 2,3,5-Trimethacarb reveals that both methods are capable of producing accurate and precise results. The choice between the two will ultimately depend on the specific requirements of the analysis.

  • For laboratories requiring high selectivity for N-methylcarbamates, especially in aqueous matrices, and where adherence to official methods based on post-column derivatization is necessary, HPLC-PCD-FLD is the recommended method.

  • For routine analysis of a large number of samples, particularly in solid matrices like soil, and where robustness and high throughput are priorities, GC-NPD presents a more practical and cost-effective solution.

By understanding the principles, performance characteristics, and experimental rationale behind each method, analytical laboratories can make an informed decision to ensure the reliable monitoring of 2,3,5-Trimethacarb residues.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Trimethacarb; 411241-01. Retrieved from [Link]

  • Hao, X., Dong, X., & Zhong, H. (2010). A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables. Food Science, 31(2), 183-186.
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  • U.S. Environmental Protection Agency. (2018, September 11). ECM for Trimethacarb in Soil - MRID 41124101. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

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  • European Union Reference Laboratory for Pesticides. (n.d.). Validation Report 30. Retrieved from [Link]

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  • dos Santos, B. A., Peralta-Zamora, P., & Nagata, N. (2022). Simultaneous multi-residue pesticide analysis in southern Brazilian soil based on chemometric tools and QuEChERS-LC-DAD/FLD method. Journal of the Brazilian Chemical Society, 33, 1334-1345.
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  • U.S. Food and Drug Administration. (n.d.). Recovery of Chemicals Through Method 401 (E1-E2 + C1 + DL1). Retrieved from [Link]

  • Lee, S., et al. (2025, May 28). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. Foods, 14(11), 1648.
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  • European Commission. (2023, February 14). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Retrieved from [Link]

  • Sharma, S., et al. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Journal of Pharmaceutical Analysis, 15(6), 407-414.
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  • Zare, F., et al. (2016). A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber. Archives of Hygiene and Health, 4(4), 183-190.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.